molecular formula C8H12ClN3O2 B2461749 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1357353-51-5

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2461749
CAS No.: 1357353-51-5
M. Wt: 217.65
InChI Key: GJMHCCXFOSICSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position, isolated as a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃O₂ (MW: 217.66), though conflicting data from lists a related analog (lacking the methyl group) as C₇H₁₀ClN₃O₂ (MW: 203.63; CAS 1242339-11-2). The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. Synthesis typically involves cyclocondensation of hydrazines with ketones or esters, followed by functionalization and salt formation.

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6;/h2-4H2,1H3,(H,9,10)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRTXKDLIDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-51-5
Record name 5-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable pyrazole derivative with a carboxylic acid chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed promising antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) suggests that functional groups on the pyrazolo ring are critical for enhancing antibacterial efficacy .

Anticancer Potential

Pyrazolo derivatives have been investigated for their anticancer properties. A specific study highlighted the synthesis of various pyrazolo compounds which were tested against cancer cell lines. The results indicated that certain modifications to the pyrazolo structure could lead to increased cytotoxicity against specific cancer types . This suggests a potential pathway for developing new anticancer agents based on the core structure of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride.

Neuropharmacological Applications

The compound has been explored for its neuropharmacological effects. Research has shown that pyrazolo compounds can interact with neurotransmitter systems and may exhibit anxiolytic or antidepressant effects. For instance, some studies have focused on their ability to modulate GABAergic and serotonergic pathways, which are crucial in the treatment of anxiety and depression .

Synthesis and Derivative Development

The synthesis of this compound has been documented in various studies. The synthetic pathways often involve multi-step reactions starting from simpler pyrazole precursors. The ability to modify the structure through different substituents allows for the exploration of a wide range of biological activities.

Case Studies

  • Antibacterial Activity Study : A novel derivative of pyrazolo was synthesized and tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antibacterial agent .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various pyrazolo derivatives on cancer cell lines. One derivative exhibited an IC50 value in the low micromolar range against breast cancer cells, suggesting it could serve as a lead compound for further drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Yield Key Applications/Notes References
Target Compound :
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
C₈H₁₂ClN₃O₂ - 5-Methyl
- 3-Carboxylic acid
Not reported Not reported Potential pharmaceutical intermediate; improved solubility due to HCl salt
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride C₉H₁₄Cl₂N₃O₂ - 3-Ethyl ester Not reported Not reported Esterified derivative; likely higher lipophilicity
1-(2-Methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (12g) C₁₂H₁₇ClN₄O₂ - 1-(2-Methoxyethyl)
- 3-Oxazole
119–120 30% Antibacterial activity against ESKAPE pathogens
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride C₈H₁₅Cl₂N₃O - 1-Methyl
- 3-Methanol
Not reported Not reported Alcohol derivative; potential prodrug candidate
1-(3-Methoxypropyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (12h) C₁₃H₁₉ClN₄O₂ - 1-(3-Methoxypropyl)
- 3-Oxazole
84–85 36% Lower melting point suggests reduced crystallinity
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid C₁₂H₁₇N₃O₄ - 5-Boc-protected amine Not reported Not reported Boc group enhances stability during synthesis
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate C₁₀H₁₇ClN₃O₂·2H₂O - 1-Isopropyl Not reported Not reported Hydrate form; improved crystallinity

Key Observations

Substituent Effects on Physicochemical Properties :

  • Polar Groups : Carboxylic acid (target compound) and oxazole (12g, 12h) increase hydrophilicity, enhancing aqueous solubility.
  • Alkyl Chains : Methoxypropyl (12h) and isopropyl (14) substituents reduce melting points, likely due to disrupted crystal packing.
  • Protective Groups : Boc (tert-butoxycarbonyl) in shields reactive amines, aiding in multi-step syntheses.

Synthetic Yields :

  • Analogs with bulky substituents (e.g., 12g, 12h) show moderate yields (30–45%), suggesting steric challenges during cyclization.

Biological Relevance :

  • Oxazole-containing derivatives (12g, 12h) exhibit antibacterial activity, highlighting the role of heteroaromatic moieties in targeting pathogens.
  • The target compound’s carboxylic acid group may facilitate binding to enzymes or receptors via ionic interactions.

Salt Forms :

  • Hydrochloride salts dominate (target compound, 12g, 12h), improving bioavailability. Dihydrochloride salts (7, 8) are less common but enhance solubility further.

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride (CAS No. 1357353-51-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8H12ClN3O2
  • Molecular Weight : 217.65 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a methyl group at the 5-position, which may influence its reactivity and biological activity.

Synthesis

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves cyclization reactions using 3-aminopyrazole and aldehydes or ketones under acidic conditions. Common solvents include ethanol and methanol, with catalysts like hydrochloric acid or sulfuric acid employed to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains in vitro. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

Studies have demonstrated that 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exhibits promising anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of cell cycle progression. Notably, IC50 values for these effects were reported in the low micromolar range .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research involving COX enzyme inhibition assays indicated that derivatives of this compound can suppress COX-2 activity significantly. For example, one study reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityShowed effective inhibition against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.
Study 2 Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 2.5 µM.
Study 3 Anti-inflammatory EffectsInhibited COX-2 activity with an IC50 of 0.04 µM compared to celecoxib (0.04 µM) in vitro assays.

Structure–Activity Relationship (SAR)

The presence of the methyl group at the 5-position is crucial as it appears to enhance both the chemical reactivity and biological efficacy of the compound. Variations in substituents on the pyrazolo core can lead to different biological profiles, suggesting a need for further exploration of analogs to optimize therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.